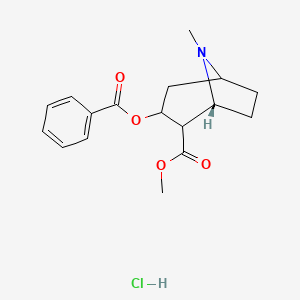
Allopseudococaine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopseudococaine Hydrochloride is a synthetic compound that belongs to the class of tropane alkaloids. It is an isomer of cocaine and shares a similar molecular structure but differs in its stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allopseudococaine Hydrochloride involves several steps, starting from the precursor tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to pseudotropine using a reducing agent such as sodium borohydride.
Esterification: Pseudotropine is esterified with benzoyl chloride to form benzoyl pseudotropine.
Hydrolysis and Re-esterification: Benzoyl pseudotropine undergoes hydrolysis followed by re-esterification to yield Allopseudococaine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Allopseudococaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Allopseudococaine Hydrochloride has several scientific research applications:
Pharmacology: The compound is used in the development of new drugs targeting neurotransmitter systems.
Medicine: Research on its potential therapeutic effects in treating addiction and neurodegenerative diseases.
Mechanism of Action
Allopseudococaine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Shares a similar molecular structure but differs in stereochemistry.
Allococaine: Another isomer with different pharmacological properties.
Pseudococaine: Similar in structure but with distinct physiological effects.
Uniqueness
Allopseudococaine Hydrochloride is unique due to its specific stereochemistry, which results in different binding affinities and inhibitory effects on neurotransmitter transporters compared to its isomers. This uniqueness makes it a valuable compound for research in neurology and pharmacology .
Properties
Molecular Formula |
C17H22ClNO4 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1 |
InChI Key |
PIQVDUKEQYOJNR-IHBSAOCSSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















